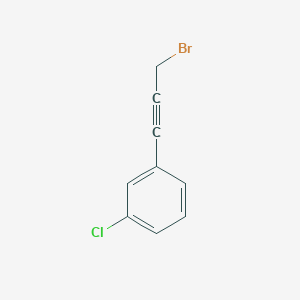
(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid, also known as Br-MCPA, is a cyclopropane derivative that has been used in scientific research for its potential therapeutic applications. This compound has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have explored the synthesis and biological evaluation of compounds related to (1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid. For instance, Boztaş et al. (2019) investigated the synthesis of bromophenol derivatives with a cyclopropyl moiety, which includes similar compounds. These derivatives were found to be effective inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, indicating potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Structural and Conformational Studies
The structure and conformation of cyclopropane carboxylic acids, which are structurally related to (1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid, have been a subject of study. For instance, Korp et al. (1983) determined the structures of related compounds, offering insights into their molecular geometry and potential interactions (Korp, Bernal, & Fuchs, 1983).
Development of Chiral Cyclopropane Units
The cyclopropane ring has been used to restrict the conformation of biologically active compounds. Kazuta et al. (2002) developed chiral cyclopropane units bearing two differentially functionalized carbon substituents. These units, including (1R,2R)- configurations, were explored as conformationally restricted analogues of histamine (Kazuta, Matsuda, & Shuto, 2002).
Synthesis of Stereoisomeric Synthons
The stereoisomeric nature of cyclopropane amino acids, including those similar to (1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid, has been explored. Cristoni et al. (2000) studied the mass spectrometric behavior of various stereoisomers, providing a method for their characterization under atmospheric pressure ionization conditions (Cristoni, Cativiela, Jiménez, & Traldi, 2000).
Enantioselective Synthesis Applications
The enantioselective synthesis of cyclopropane derivatives has been of interest. Lifchits and Charette (2008) described a Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, preserving enantiomeric purity. This methodology was applied in synthesizing a dual serotonin/norepinephrine reuptake inhibitor (Lifchits & Charette, 2008).
properties
IUPAC Name |
(1R,2R)-2-(3-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-6-7(3-2-4-10(6)12)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUONJMAXBXKPOZ-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Br)[C@@H]2C[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2510240.png)

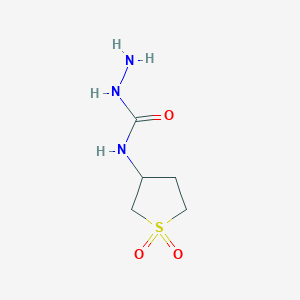
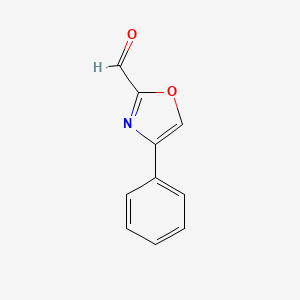
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B2510251.png)
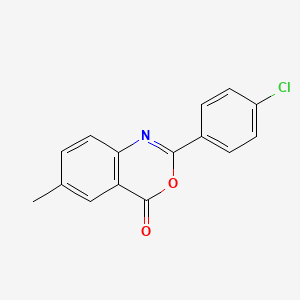
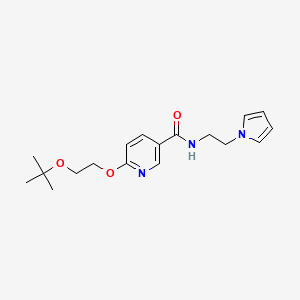
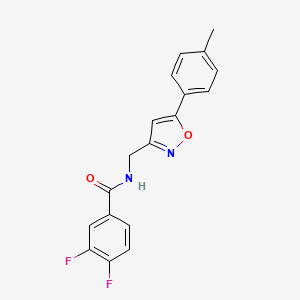
![N-(benzo[d]thiazol-2-yl)-2-(benzylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2510255.png)
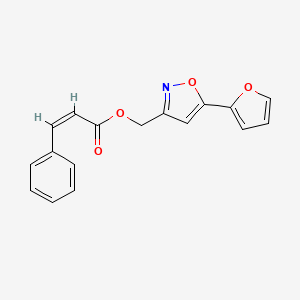
![2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B2510257.png)

